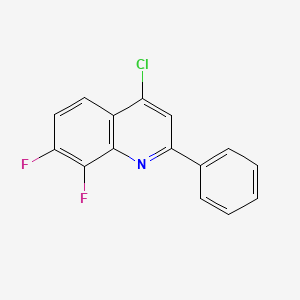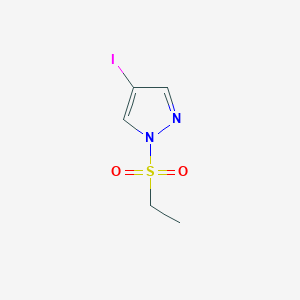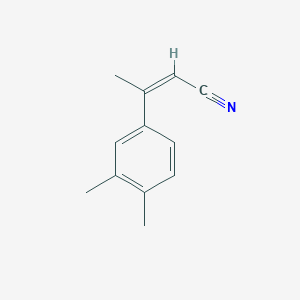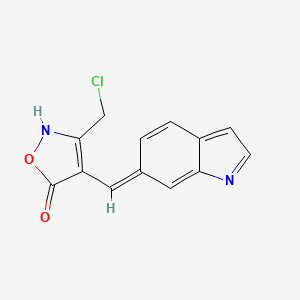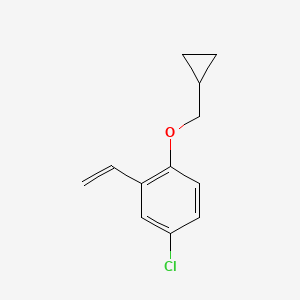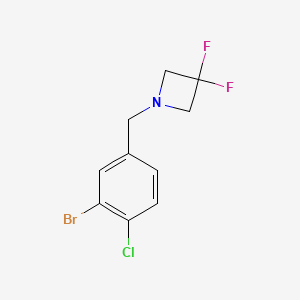![molecular formula C25H49NO2Sn B15339805 trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)
trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound that features a stannanylvinyl group attached to a cyclohexyl ring, which is further linked to a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the stannanylvinyl group and its subsequent attachment to the cyclohexyl ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The stannanylvinyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the ester or carbamic acid groups.
Substitution: The stannanylvinyl group can participate in substitution reactions, where the stannanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannanylvinyl group can yield organotin oxides, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The stannanylvinyl group can participate in coordination chemistry, forming stable complexes with metal ions. This property is exploited in catalysis and material science applications. Additionally, the carbamic acid ester group can undergo hydrolysis, releasing active intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Phenylboronic pinacol esters
Uniqueness
Trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to the presence of the stannanylvinyl group, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or in the synthesis of complex organic structures.
Properties
Molecular Formula |
C25H49NO2Sn |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[(E)-2-tributylstannylethenyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22NO2.3C4H9.Sn/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4;3*1-3-4-2;/h1,5,10-11H,6-9H2,2-4H3,(H,14,15);3*1,3-4H2,2H3; |
InChI Key |
KTEMMVXBIAPOPN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/C1CCC(CC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


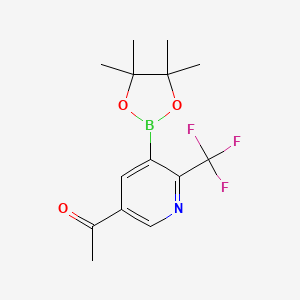



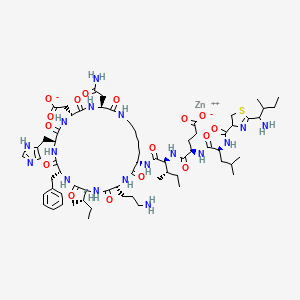
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
